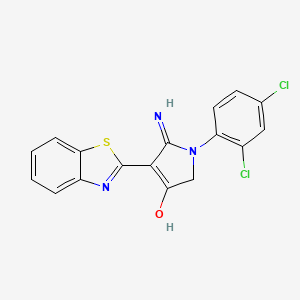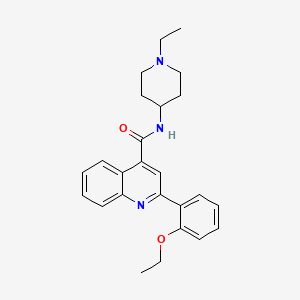![molecular formula C16H19ClN4O B6136669 1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6136669.png)
1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone is a chemical compound that has been widely used in scientific research. This compound belongs to the class of pyrrolidinones and has a molecular weight of 365.86 g/mol. It is a white to off-white powder that is soluble in water and other polar solvents.
作用机制
The mechanism of action of 1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that mediate inflammation, pain, and fever. It has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. It has also been reported to reduce the expression of certain genes involved in cancer cell proliferation and survival. Additionally, this compound has been shown to have a positive effect on the cardiovascular system by reducing blood pressure and improving blood flow.
实验室实验的优点和局限性
One of the advantages of using 1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone in lab experiments is its relatively low cost and easy synthesis method. It has also been reported to have low toxicity and good stability. However, one limitation of this compound is its limited solubility in non-polar solvents, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for the use of 1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone in scientific research. One potential direction is to investigate its potential as an anticancer agent and to further elucidate its mechanism of action. Another direction is to explore its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound could be used in studies related to the central nervous system, such as in the treatment of depression and anxiety disorders. Finally, further research could be conducted to optimize the synthesis method and improve the solubility of this compound for use in a wider range of experiments.
合成方法
The synthesis of 1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone involves the reaction of 2-chlorobenzyl chloride with N-(1-methyl-1H-imidazol-2-yl)methylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2-pyrrolidinone to yield the final product. This method has been reported to have a yield of 70-80% and is relatively easy to perform.
科学研究应用
1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone has been extensively used in scientific research for its pharmacological properties. It has been reported to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have potential as an anticancer agent and to inhibit the growth of certain tumor cells. Additionally, this compound has been used in studies related to the central nervous system, cardiovascular system, and respiratory system.
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(1-methylimidazol-2-yl)methylamino]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-20-7-6-18-15(20)9-19-13-8-16(22)21(11-13)10-12-4-2-3-5-14(12)17/h2-7,13,19H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTVJJRFOZUSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNC2CC(=O)N(C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-4-[(1-methylimidazol-2-yl)methylamino]pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-tert-butyl-1-methyl-5-(4-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6136596.png)
![1-(cyclopropylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B6136597.png)
![7-(cyclohexylmethyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136612.png)
![4-(2-thienylcarbonyl)-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6136618.png)
![2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6136621.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6136630.png)

![2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6136646.png)
![1-(3-methoxybenzyl)-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6136671.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]cyclobutanamine](/img/structure/B6136676.png)
![1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone](/img/structure/B6136689.png)
![N-[2-(6-methyl-2-pyridinyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6136693.png)